2-(3-Fluorophenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Probes for Sensing
Tanaka et al. (2001) synthesized derivatives of benzoxazole and benzothiazole for use as fluorescent probes sensitive to pH changes and metal cations like magnesium and zinc. These compounds show large fluorescence enhancement under basic conditions, highlighting their potential in bioimaging and metal ion detection (Tanaka et al., 2001).
Antitumor Properties
Bradshaw et al. (2002) explored novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties. Through strategic modifications, including fluorine substitution, these compounds have shown efficacy against various cancer cell lines, with some derivatives advancing towards clinical evaluation (Bradshaw et al., 2002).
Anti-inflammatory Applications
Seth et al. (2014) identified 2-(2-arylphenyl)benzoxazole derivatives as new ligands for cyclooxygenase-2 (COX-2), exhibiting selective inhibition. These compounds demonstrated in vivo anti-inflammatory potency comparable to, and in some cases better than, clinically used NSAIDs like celecoxib and diclofenac (Seth et al., 2014).
Fluorescence Chemosensing
Paderni et al. (2022) reported on a benzoxazole-based fluorescent macrocyclic chemosensor for the optical detection of Zn2+ and Cd2+. This chemosensor operates through a PET-mediated mechanism, showcasing the versatility of benzoxazole derivatives in detecting metal ions in environmental and biological samples (Paderni et al., 2022).
Molecular Docking and Anti-cancer Potential
Danilenko et al. (2021) synthesized a benzoxazole derivative with a fluorosulfate-containing substituent, exploring its potential as an anaplastic lymphoma kinase inhibitor through in silico molecular docking. This study underscores the promise of benzoxazole derivatives in the development of targeted cancer therapies (Danilenko et al., 2021).
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWQTJXZQGYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-61-7 |
Source
|
Record name | 2-(3-fluorophenyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.